![molecular formula C8H12N2O2 B2474002 1-[(E)-But-2-enoyl]azetidine-2-carboxamide CAS No. 2172619-35-9](/img/structure/B2474002.png)
1-[(E)-But-2-enoyl]azetidine-2-carboxamide
Descripción general
Descripción
1-[(E)-But-2-enoyl]azetidine-2-carboxamide is a fascinating compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the but-2-enoyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
This compound interacts with STAT3 by binding to it with high affinity . This binding inhibits the constitutive phosphorylation and DNA-binding activity of STAT3 . The compound’s interaction with STAT3 disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent induction of gene transcription .
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in multiple signaling pathways, including the Janus kinases (JAKs) and Src family kinases pathways . By inhibiting STAT3, the compound disrupts these pathways, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Modifications to the compound have been made to address issues related to cell membrane permeability and other physicochemical properties . These modifications aim to improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The action of this compound results in the inhibition of viable cells, cell growth, and colony survival, and the induction of apoptosis . These effects are more pronounced in cells that harbor constitutively active STAT3, such as certain types of breast cancer cells .
Direcciones Futuras
The future directions in the field of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Métodos De Preparación
The synthesis of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents some challenges due to the inherent reactivity of the intermediates.
Industrial production methods often involve the polymerization of azetidine monomers through anionic or cationic ring-opening polymerization . These methods allow for the production of polyamines with various structures, which can be further functionalized to obtain the desired compound.
Análisis De Reacciones Químicas
1-[(E)-But-2-enoyl]azetidine-2-carboxamide undergoes several types of chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce azetidine amines.
Comparación Con Compuestos Similares
1-[(E)-But-2-enoyl]azetidine-2-carboxamide can be compared to other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxamide. While these compounds share the azetidine core, their functional groups and reactivity differ significantly . For instance, azetidine-2-carboxylic acid is known for its role as a non-proteinogenic amino acid, while azetidine-3-carboxamide has applications in medicinal chemistry as a potential drug candidate .
The uniqueness of this compound lies in its combination of the but-2-enoyl group with the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[(E)-but-2-enoyl]azetidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSGWSGHSSQPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172619-35-9 | |
| Record name | 1-(but-2-enoyl)azetidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


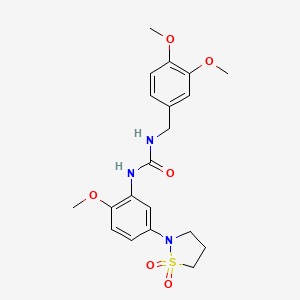
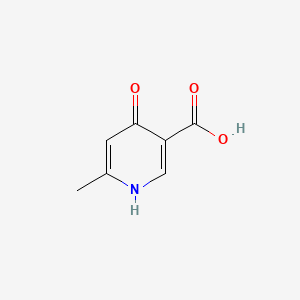
![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
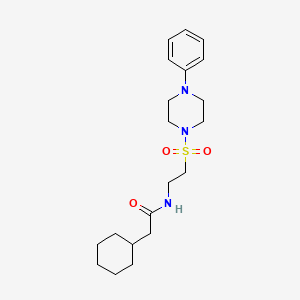
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
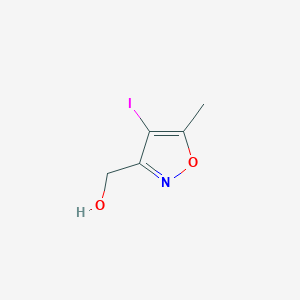
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)
![2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2473936.png)
![4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2473938.png)
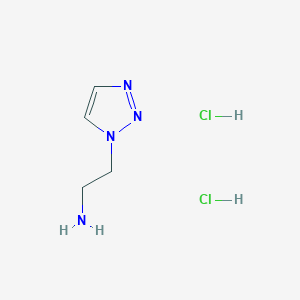

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
